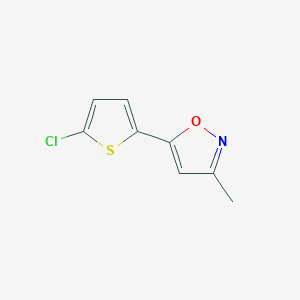![molecular formula C13H12O B13682748 2,4-Dihydro-1H-benzo[f]isochromene](/img/structure/B13682748.png)
2,4-Dihydro-1H-benzo[f]isochromene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dihydro-1H-benzo[f]isochromene is a tricyclic compound that belongs to the family of benzo-fused isochromenes. This compound is characterized by its unique structure, which consists of a benzene ring fused to an isochromene moiety. It has garnered significant interest in the fields of organic chemistry and medicinal chemistry due to its potential biological activities and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dihydro-1H-benzo[f]isochromene typically involves a three-step domino reaction. This process starts with 1-aryl-3-hexyne-2,6-diol derivatives and aldehydes. The reaction is initiated by boron trifluoride etherate (BF3·OEt2), which facilitates the alkynyl-Prins cyclization, followed by Friedel–Crafts alkenylation, and finally dehydration/aromatization to form the tricyclic structure . The reaction conditions are crucial, with electron-donating substituents on the aryl ring and electron-rich aldehyde reaction partners significantly increasing the overall yields .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis can be applied. This would involve optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts, to maximize yield and efficiency. The use of continuous flow reactors and other advanced techniques could also be explored to enhance production scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Dihydro-1H-benzo[f]isochromene undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can yield alcohols or alkanes. Substitution reactions can introduce various functional groups, such as halides or amines, into the molecule.
Applications De Recherche Scientifique
2,4-Dihydro-1H-benzo[f]isochromene has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of 2,4-Dihydro-1H-benzo[f]isochromene involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
2,4-Dihydro-1H-benzo[f]isochromene can be compared with other similar compounds, such as:
- Benzo[c]chromene
- Benzo[g]chromene
- Benzo[h]chromene
These compounds share a similar benzo-fused isochromene structure but differ in the position of the fusion and the specific substituents on the rings. The unique structural features of this compound, such as its specific fusion pattern and substituents, contribute to its distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C13H12O |
|---|---|
Poids moléculaire |
184.23 g/mol |
Nom IUPAC |
2,4-dihydro-1H-benzo[f]isochromene |
InChI |
InChI=1S/C13H12O/c1-2-4-12-10(3-1)5-6-11-9-14-8-7-13(11)12/h1-6H,7-9H2 |
Clé InChI |
BCAALVQHJMCWCU-UHFFFAOYSA-N |
SMILES canonique |
C1COCC2=C1C3=CC=CC=C3C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[4,5-Diamino-2-(4-cyanophenyl)phenyl]benzonitrile](/img/structure/B13682667.png)

![(R)-N-[4-[N-[1-(1-Boc-4-piperidyl)ethyl]sulfamoyl]-2-methylphenyl]-2-methylbenzamide](/img/structure/B13682685.png)




![Methyl 5-Methyl-3-[4-(trifluoromethyl)phenyl]isoxazole-4-carboxylate](/img/structure/B13682718.png)


![[3-(3,5-Difluorobenzyl)-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B13682736.png)
![3-Methyl-3H-imidazo[4,5-b]pyridin-5-amine](/img/structure/B13682737.png)

![Methyl 5-Chloroimidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B13682753.png)
